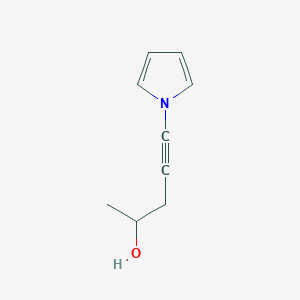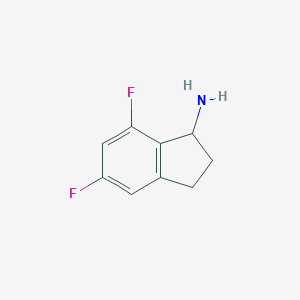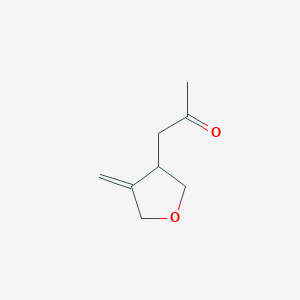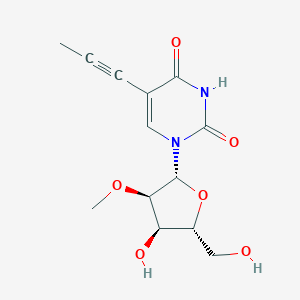![molecular formula C8H15NO2 B067572 (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane CAS No. 170078-14-5](/img/structure/B67572.png)
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane, also known as tropine, is a bicyclic organic compound that belongs to the tropane alkaloids family. It is a widely studied molecule due to its broad range of applications in both scientific research and industry. 1.0]octane.
Mecanismo De Acción
Tropine acts as an antagonist of muscarinic acetylcholine receptors, which are found in the central and peripheral nervous system. It blocks the binding of acetylcholine to the receptor, leading to a decrease in the parasympathetic activity of the nervous system. This results in various physiological effects, such as decreased heart rate, decreased gastrointestinal motility, and decreased glandular secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane depend on the dose and route of administration. In low doses, it has been shown to improve cognitive function and memory in animal studies. However, in high doses, it can cause adverse effects such as hallucinations, delirium, and even death. Tropine has also been used in the treatment of Parkinson's disease due to its ability to increase dopamine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropine has several advantages in lab experiments, including its easy availability and low cost. It is also a versatile molecule that can be used in various synthetic transformations. However, its toxicity and potential for adverse effects limit its use in certain experiments, particularly those involving live animals.
Direcciones Futuras
There are several future directions for the study of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane. One area of research is the development of new synthetic methods for the production of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane and its derivatives. Another area of research is the exploration of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane.
Métodos De Síntesis
The synthesis of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane involves the reduction of tropinone, which is obtained from the extraction of the leaves of the plant Atropa belladonna. The reduction is carried out using sodium borohydride or lithium aluminum hydride, which yields (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane as a white crystalline solid.
Aplicaciones Científicas De Investigación
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane has been used in various scientific research applications. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it acts as a template to control the stereochemistry of the reaction. Tropine has also been used as a precursor in the synthesis of various alkaloids, such as cocaine and a(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane.
Propiedades
Número CAS |
170078-14-5 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3/t6-,7+,8? |
Clave InChI |
AXFFCRVQWFKEBV-DHBOJHSNSA-N |
SMILES isomérico |
CC(C)C1OC[C@@H]2[C@@H](N2)CO1 |
SMILES |
CC(C)C1OCC2C(N2)CO1 |
SMILES canónico |
CC(C)C1OCC2C(N2)CO1 |
Sinónimos |
3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4bta,7alpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)


![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)

![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)




![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
